1-(4-(Cyclohexyloxy)phenyl)propan-2-one
Description
1-(4-(Cyclohexyloxy)phenyl)propan-2-one is a ketone derivative featuring a cyclohexyloxy substituent at the para-position of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows modifications to tune physicochemical properties and biological activities.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(4-cyclohexyloxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H20O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3 |
InChI Key |
ASIKMXULJWORQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs of 1-(4-(Cyclohexyloxy)phenyl)propan-2-one, highlighting substituent differences and their implications:
*Calculated based on structural formula.
Key Observations:
- Polarity and Solubility : Hydroxy and methoxy substituents (e.g., 1-(4-hydroxyphenyl)propan-2-one) increase polarity compared to the lipophilic cyclohexyloxy group, affecting solubility in aqueous vs. organic media .
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in 1-(3-(trifluoromethyl)phenyl)propan-2-one) stabilize the ketone moiety, influencing reactivity in reductive amination (e.g., fenfluramine synthesis) .
- Steric Effects : Bulky substituents like cyclopropyl (in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) may hinder molecular interactions or crystallization .
Pharmacological Potential
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